Methyl 3-cyano-2-hydroxybenzoate
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Overview
Description
Methyl 3-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-cyano-2-hydroxybenzoate typically involves the esterification of 3-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-cyano-2-oxobenzoate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of methyl 3-amino-2-hydroxybenzoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-cyano-2-oxobenzoate.
Reduction: Methyl 3-amino-2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-cyano-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-cyano-2-hydroxybenzoate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyano-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the para position.
Methyl 2-cyano-3-hydroxybenzoate: Similar structure but with the cyano and hydroxyl groups at different positions on the benzene ring
Uniqueness
Methyl 3-cyano-2-hydroxybenzoate is unique due to the specific positioning of the cyano and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its isomers and other related compounds .
Biological Activity
Methyl 3-cyano-2-hydroxybenzoate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CₙH₉N₁O₃
- IUPAC Name : this compound
The presence of functional groups such as the cyano and hydroxy groups is crucial for its biological activity, allowing for interactions with various biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessing the minimum inhibitory concentration (MIC) against various bacterial strains reported the following results:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.50 |
Escherichia coli | 0.38 |
Bacillus subtilis | 0.50 |
These results suggest that this compound has substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer effects. A study involving human cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells, specifically in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
The mechanism of action of this compound is believed to be multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : It can bind to cellular receptors, influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
These interactions underscore the compound's potential as a therapeutic agent in treating infections and cancer .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 0.50 mg/mL, demonstrating its potential as a treatment option for antibiotic-resistant infections .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The compound was shown to induce apoptosis through caspase activation, highlighting its potential role in cancer therapy .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 3-cyano-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4,11H,1H3 |
InChI Key |
OGUVCDYBQZPTJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)C#N |
Origin of Product |
United States |
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